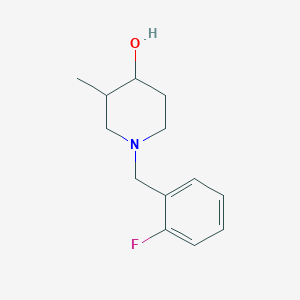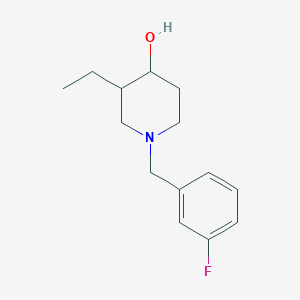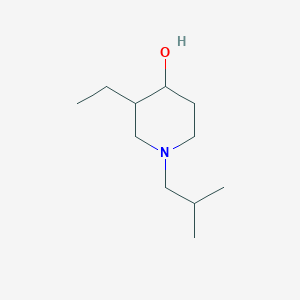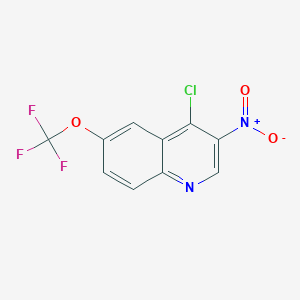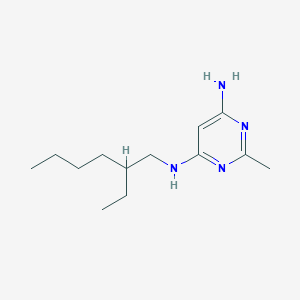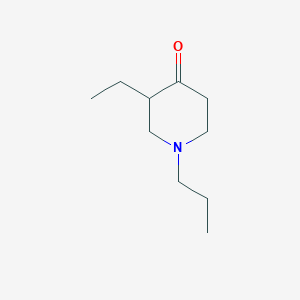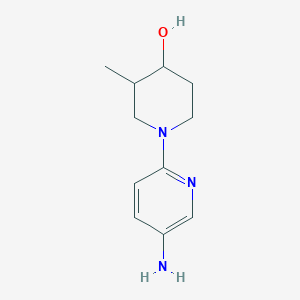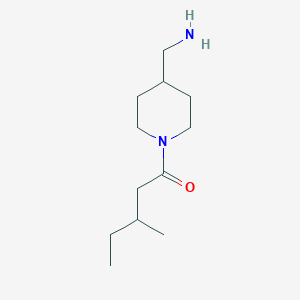
1-(4-(Aminomethyl)piperidin-1-yl)-3-methylpentan-1-one
Vue d'ensemble
Description
“1-(4-(Aminomethyl)piperidin-1-yl)-3-methylpentan-1-one” is a compound with the IUPAC name (1-acetyl-4-piperidinyl)methanamine . It has a molecular weight of 156.23 . The compound is in liquid form .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H16N2O/c1-7(11)10-4-2-8(6-9)3-5-10/h8H,2-6,9H2,1H3 . This indicates that the compound contains 8 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .Physical And Chemical Properties Analysis
The compound is in liquid form . It has a molecular weight of 156.23 . The InChI code is 1S/C8H16N2O/c1-7(11)10-4-2-8(6-9)3-5-10/h8H,2-6,9H2,1H3 .Applications De Recherche Scientifique
Chemistry and Pharmacology
Synthetic Opioids and Stereoisomer Studies
Research on synthetic opioids, such as ohmefentanyl, highlights the complexity of stereochemistry in medicinal compounds. Ohmefentanyl, a potent member of the 4-anilidopiperidine class, demonstrates the significant role of stereochemistry in pharmacological activity. Studies on its stereochemistry provide insights into ligand-receptor interactions, offering a framework for understanding how variations in chemical structure can influence biological effects, such as binding affinity and efficacy. This research is crucial for developing more refined pharmacophores for opioid receptors (Brine et al., 1997).
Liquid Crystal Research
Piperidine derivatives have been explored in the context of liquid crystal research. Methylene-linked liquid crystal dimers, containing piperidine units, exhibit unique mesophases, such as the twist-bend nematic phase, due to their structural geometry. This work contributes to our understanding of material science and the development of novel liquid crystal technologies (Henderson & Imrie, 2011).
Drug Synthesis and Manufacturing
The chemical synthesis of pharmaceuticals like vandetanib involves complex routes where piperidine derivatives play a key role. Understanding these synthetic pathways is essential for optimizing drug production, enhancing yields, and ensuring commercial viability. Such knowledge aids in the industrial-scale manufacturing of therapeutically important drugs (Mi, 2015).
Drug Metabolism and CYP Inhibition
The study of chemical inhibitors of cytochrome P450 isoforms in human liver microsomes is significant for predicting drug-drug interactions. Piperidine derivatives, such as PPP for CYP2B6, are potent and selective inhibitors that help elucidate the role of specific CYP isoforms in drug metabolism. This research is crucial for the safe and effective use of medications (Khojasteh et al., 2011).
Anticancer Drug Development
The discovery and investigation of piperidine-based compounds as potential antineoplastic agents underline the importance of this chemical class in drug development. Such compounds exhibit significant cytotoxic properties, often surpassing contemporary cancer drugs, and highlight the potential for tumor-selective toxicity and multi-drug resistance modulation (Hossain et al., 2020).
Safety And Hazards
The compound has been classified as dangerous, with hazard statements including H302, H315, H318, and H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Orientations Futures
Piperidines and their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety . This suggests that “1-(4-(Aminomethyl)piperidin-1-yl)-3-methylpentan-1-one” and similar compounds may have potential applications in the pharmaceutical industry.
Propriétés
IUPAC Name |
1-[4-(aminomethyl)piperidin-1-yl]-3-methylpentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O/c1-3-10(2)8-12(15)14-6-4-11(9-13)5-7-14/h10-11H,3-9,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGCLDMUNLJGEIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC(=O)N1CCC(CC1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Aminomethyl)piperidin-1-yl)-3-methylpentan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



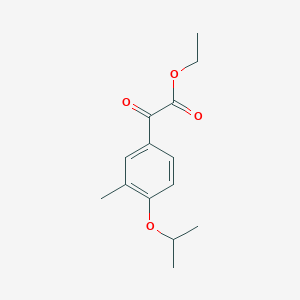
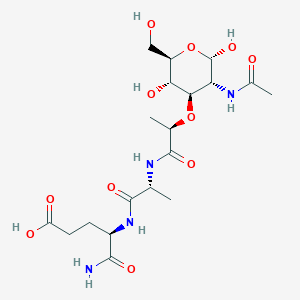
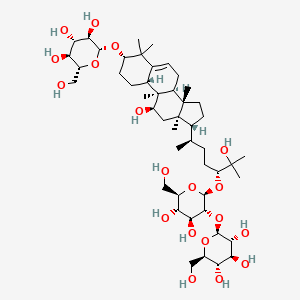
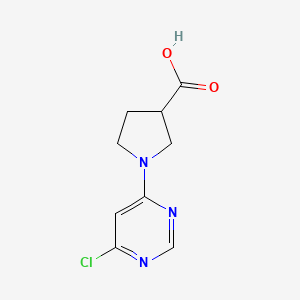
![1-[(1-methyl-1H-pyrrol-2-yl)methyl]pyrrolidin-3-amine](/img/structure/B1475303.png)
![2-[4-(Trifluoromethyl)phenyl]-5-(bromomethyl)oxazole](/img/structure/B1475304.png)
![2-[(3-Methylphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1475305.png)
